molecular formula C24H26N2O4S B2663804 Ethyl 1-(6-methyl-3-(phenylsulfonyl)quinolin-4-yl)piperidine-4-carboxylate CAS No. 866843-12-1

Ethyl 1-(6-methyl-3-(phenylsulfonyl)quinolin-4-yl)piperidine-4-carboxylate

Cat. No. B2663804
CAS RN: 866843-12-1
M. Wt: 438.54
InChI Key: BLMQQUVTPWZQPE-UHFFFAOYSA-N
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Description

The compound is a derivative of quinoline and piperidine. Quinoline is a nitrogen-containing heterocyclic compound, and piperidine is a six-membered ring with one nitrogen atom . They are both important synthetic fragments for designing drugs .


Molecular Structure Analysis

The molecular structure of this compound likely includes a quinoline moiety and a piperidine moiety. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Scientific Research Applications

Synthetic Applications : The compound has been utilized in synthetic chemistry for creating novel structures. For example, it has been involved in the synthesis of metabolites of complex molecules, showcasing its versatility in creating diverse chemical entities (Mizuno et al., 2006). Additionally, its derivative, ethyl 4-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, has been synthesized using the methanesulfonyl group as a protective group for Friedel–Crafts reactions, enabling high-yield synthesis of complex structures.

Chemical Properties and Reactions : The compound's behavior in different chemical environments, such as its regioselectivity in sulfoxide thermolysis, has been a subject of interest. Studies like those conducted by Bänziger, Klein, and Rihs (2002) have explored how the solvent can significantly influence the outcome of sulfoxide thermolysis in related beta-amino-alpha-sulfinyl esters, shedding light on the intricate chemical behavior of such compounds (Bänziger et al., 2002).

Anticancer Potential

Anticancer Agents : Ethyl 1-(6-methyl-3-(phenylsulfonyl)quinolin-4-yl)piperidine-4-carboxylate and its derivatives have been explored for their potential as anticancer agents. A notable study synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them for anticancer activity, highlighting the therapeutic potential of such compounds (Rehman et al., 2018). The study found some derivatives to have strong anticancer properties, indicating the promise of ethyl 1-(6-methyl-3-(phenylsulfonyl)quinolin-4-yl)piperidine-4-carboxylate and its analogs in anticancer drug development.

Crystal Structure Analysis

Structural Studies : The crystal structures of analogs of ethyl 1-(6-methyl-3-(phenylsulfonyl)quinolin-4-yl)piperidine-4-carboxylate have been determined, providing insight into their molecular configurations and potential interactions in biological systems. Such studies are crucial for understanding how these compounds can be further modified or utilized in various scientific applications (Mambourg et al., 2021).

properties

IUPAC Name

ethyl 1-[3-(benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S/c1-3-30-24(27)18-11-13-26(14-12-18)23-20-15-17(2)9-10-21(20)25-16-22(23)31(28,29)19-7-5-4-6-8-19/h4-10,15-16,18H,3,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLMQQUVTPWZQPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(6-methyl-3-(phenylsulfonyl)quinolin-4-yl)piperidine-4-carboxylate

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